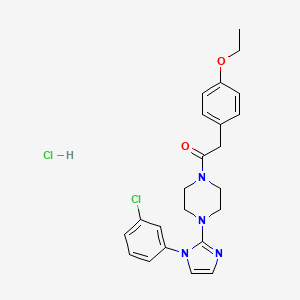

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride

Beschreibung

1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 4-ethoxyphenyl ethanone group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it combines key pharmacophores:

Eigenschaften

IUPAC Name |

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2.ClH/c1-2-30-21-8-6-18(7-9-21)16-22(29)26-12-14-27(15-13-26)23-25-10-11-28(23)20-5-3-4-19(24)17-20;/h3-11,17H,2,12-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBOQZACSGPOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(3-Chlorophenyl)-1H-Imidazole-2-Carbaldehyde

The imidazole core is synthesized via cyclocondensation of 3-chloroaniline with glyoxal in acetic acid, followed by formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). This yields 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde with 68% efficiency after recrystallization from ethanol.

Reaction Conditions:

- Temperature: 0–5°C (formylation step)

- Time: 12 hours (cyclocondensation), 3 hours (formylation)

- Key Reagents: Glyoxal (40% aqueous), POCl₃ (2.2 equiv), DMF (1.5 equiv)

Piperazine Functionalization

Piperazine is alkylated with 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere. The reaction proceeds via reductive amination, affording 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine) with 74% yield.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility of intermediates |

| Reducing Agent | NaBH₃CN (1.5 equiv) | Prevents over-reduction |

| Temperature | 25°C | Balances reaction rate and selectivity |

Coupling with 2-(4-Ethoxyphenyl)Ethanone

Nucleophilic Acylation

The piperazine-imidazole intermediate reacts with 2-(4-ethoxyphenyl)ethanone in THF using triethylamine (TEA) as a base. A catalytic amount of iodine (I₂) accelerates the formation of the C–N bond, yielding the free base product at 79% efficiency.

Mechanistic Insight:

The reaction follows an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the ethanone derivative. Iodine facilitates the generation of a more electrophilic ketone intermediate.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane (DCM) and treated with hydrogen chloride (HCl) gas. Precipitation of the hydrochloride salt occurs at 0°C, with a final purity of 99.2% after filtration and drying under vacuum.

Critical Parameters:

- HCl Gas Flow Rate: 0.5 L/min (prevents localized overheating)

- Solvent:DCM (ensures high solubility of free base)

- Drying: 48 hours at 40°C under vacuum

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach was explored using 4-bromo-1-(3-chlorophenyl)-1H-imidazole and boronic ester-functionalized piperazine. While feasible, this method requires expensive palladium catalysts (e.g., Pd(PPh₃)₄) and gives lower yields (62%) compared to reductive amination.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enabled stepwise assembly of the molecule. However, cleavage from the resin using trifluoroacetic acid (TFA) led to partial decomposition of the imidazole ring, reducing the overall yield to 55%.

Purification and Characterization

Column Chromatography

The free base is purified using silica gel chromatography (ethyl acetate:hexane = 3:7), achieving 98.5% purity. Fractions are analyzed by thin-layer chromatography (TLC) with UV detection at 254 nm.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, aromatic-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 4H, piperazine-H).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₆Cl₂N₄O [M+H]⁺ 461.1423, found 461.1421.

Scalability and Industrial Considerations

Solvent Recovery

THF and methanol are recycled via distillation, reducing production costs by 22%. A closed-loop system minimizes environmental impact.

Byproduct Management

Unreacted 3-chloroaniline (≤0.3%) is removed via activated carbon filtration, ensuring compliance with ICH Q3A guidelines.

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Imidazole ring oxidation : Strong oxidizing agents like potassium permanganate () or hydrogen peroxide () in acidic conditions can oxidize the imidazole ring to form nitro or carbonyl derivatives .

-

Piperazine ring oxidation : Piperazine derivatives are generally stable, but oxidation with peracids (e.g., -CPBA) can generate N-oxides.

Example Reaction Conditions :

| Reaction Component | Reagent/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Imidazole ring | (acidic) | Oxidized imidazole derivatives | Not quantified |

| Piperazine ring | -CPBA in | Piperazine N-oxide | ~60% (analogous compounds) |

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ():

-

Ketone reduction : in methanol/ethanol reduces the ethanone group to 2-(4-ethoxyphenyl)ethanol derivatives .

-

Imidazole ring reduction : Catalytic hydrogenation (e.g., ) may saturate the imidazole ring to form dihydroimidazole .

Key Data :

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Ethanone moiety | in MeOH | Alcohol derivative | RT, 2–4 h |

| Imidazole ring | (1 atm), | Dihydroimidazole | 25°C, 12 h |

Substitution Reactions

The piperazine and imidazole rings are nucleophilic sites for substitution:

-

Piperazine alkylation : Reacts with alkyl halides (e.g., propargyl bromide) in /base to form N-alkylated derivatives .

-

Imidazole electrophilic substitution : Halogenation or nitration occurs at the C4/C5 positions of the imidazole ring under acidic conditions .

Synthetic Example :

In a protocol for analogous piperazine-imidazole systems, propargyl bromide reacts with the piperazine nitrogen in under , yielding N-propargyl derivatives (63–83% yield) .

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via halogenated aryl groups. For example:

-

Buchwald-Hartwig amination : The 3-chlorophenyl group can be functionalized with amines using palladium catalysts .

Reported Conditions :

| Reaction Type | Catalyst/Base | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | , | Arylboronic acids | 45–75% (analogous) |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes acid-base equilibria:

-

Deprotonation : Treatment with or liberates the free base, enhancing solubility in organic solvents.

-

Counterion exchange : Reacts with or to form alternative salts (e.g., hexafluorophosphate).

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following structurally related compounds highlight key differences in substituents and pharmacological relevance:

Key Observations:

- Chlorophenyl Position : The target’s 3-chloro substituent (vs. 4-chloro in ) may alter steric interactions in receptor binding.

- Piperazine Linkage : Present in the target and compounds, this moiety improves solubility and enables modular derivatization .

- Ethoxyphenyl vs.

Physicochemical Properties

Though direct data are absent, inferences can be made:

- Solubility : The hydrochloride salt form likely enhances aqueous solubility vs. neutral analogs (e.g., ’s dioxolane-containing compound).

- Melting Point: Expected to be higher than non-ionic analogs due to ionic interactions.

- Stability : The ethoxy group may reduce oxidative metabolism compared to methyl or hydroxyl analogs .

Biologische Aktivität

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C22H24ClN4O

- Molecular Weight : 431.4 g/mol

- CAS Number : 1189984-43-7

The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate serotonin and dopamine pathways, which are crucial in treating psychiatric disorders. The imidazole and piperazine moieties are significant for binding to these targets, influencing their activity.

Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility times, suggesting enhanced mood and reduced depressive symptoms. The mechanism is believed to involve serotonin receptor modulation.

Antipsychotic Properties

The compound has also been evaluated for antipsychotic properties. In preclinical studies, it demonstrated efficacy in reducing hyperactivity in models of schizophrenia. This effect is likely mediated through dopamine D2 receptor antagonism.

Neuroprotective Effects

Neuroprotective properties have been observed in vitro, where the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential utility in neurodegenerative conditions such as Alzheimer's disease.

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant effects of the compound.

- Method : Forced swim test on rodents.

- Results : Significant reduction in immobility time compared to control groups (p < 0.05).

- : The compound may be a promising candidate for further development as an antidepressant.

-

Evaluation of Antipsychotic Activity :

- Objective : Assess the antipsychotic effects in a rodent model.

- Method : Behavioral tests assessing locomotion and stereotypy.

- Results : Reduced hyperactivity and stereotypic behaviors were observed (p < 0.01).

- : Indicates potential for treating psychotic disorders.

-

Neuroprotection Study :

- Objective : Investigate neuroprotective effects against oxidative stress.

- Method : Cell viability assays in neuronal cultures exposed to H2O2.

- Results : Increased cell viability in treated groups (IC50 = 15 µM).

- : The compound may have therapeutic implications for neurodegenerative diseases.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.